(2,2-Dimethyloxazolidin-4-yl)methanol
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Overview
Description
(2,2-Dimethyloxazolidin-4-yl)methanol is a chemical compound with the molecular formula C6H13NO2 and a molecular weight of 131.17 g/mol . It is characterized by the presence of an oxazolidine ring, which is a five-membered ring containing both nitrogen and oxygen atoms. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-Dimethyloxazolidin-4-yl)methanol typically involves the reaction of 2,2-dimethyl-1,3-propanediol with an appropriate nitrogen source under controlled conditions . The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate the production of bulk quantities, and additional steps such as purification and quality control are implemented to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
(2,2-Dimethyloxazolidin-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinones.
Reduction: It can be reduced to yield alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Reagents such as alkyl halides or acyl chlorides are used in the presence of a base.
Major Products Formed
The major products formed from these reactions include oxazolidinones, alcohol derivatives, and various substituted oxazolidines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(2,2-Dimethyloxazolidin-4-yl)methanol has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of (2,2-Dimethyloxazolidin-4-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions by donating electrons to electrophilic centers. This property makes it useful in the synthesis of complex molecules and in catalytic processes .
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethyl-1,3-dioxolan-4-ylmethanol: Similar in structure but contains a dioxolane ring instead of an oxazolidine ring.
Thiazoles: These compounds contain a sulfur atom in the ring and have diverse biological activities.
Quinoline derivatives: Known for their applications in medicinal chemistry.
Uniqueness
(2,2-Dimethyloxazolidin-4-yl)methanol is unique due to its specific ring structure, which imparts distinct chemical properties and reactivity. Its ability to participate in a variety of chemical reactions makes it a versatile compound in both research and industrial applications .
Biological Activity
(2,2-Dimethyloxazolidin-4-yl)methanol is a compound of interest due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article reviews the current understanding of its biological activity, synthesis, and structure-activity relationships (SAR) based on diverse sources.
Chemical Structure and Synthesis
The compound this compound features a five-membered oxazolidine ring with two methyl groups at the 2-position and a hydroxymethyl group at the 4-position. This unique structure allows it to participate in various chemical reactions, leading to the synthesis of derivatives with enhanced biological properties.
Synthesis Methods:
- Aldol Reactions : The compound can be synthesized through highly stereoselective aldol reactions involving α-amino acids and specific reagents like BF3.Et2O and 1-naphthoyl chloride, yielding various oxazolidine derivatives with differing biological activities .
- Structural Modifications : Variations in the oxazolidine structure, such as altering the substituents on the nitrogen or carbon atoms, have shown to influence its biological efficacy significantly .
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Inhibition of Enzymatic Activity : Studies indicate that derivatives of this compound can inhibit fatty acid amide hydrolase (FAAH), an enzyme involved in the degradation of endocannabinoids. For instance, one derivative exhibited an IC50 value of 19 nM against FAAH, demonstrating potent inhibition .
- CNS Activity : The compound's ability to penetrate the central nervous system (CNS) has been highlighted in pharmacological studies, where it showed dose-dependent effects on FAAH inhibition in both peripheral and cerebral tissues .
- Immunomodulatory Effects : Some derivatives have been investigated for their role as Toll-like receptor (TLR) agonists, which play a crucial role in innate immune responses. The structure-activity relationship studies revealed that modifications could enhance TLR binding affinity and activity .
Case Study 1: FAAH Inhibition
A study evaluated a series of this compound derivatives for their FAAH inhibitory activity. The results indicated that specific structural modifications led to improved selectivity and potency. For example:
- Compound A (N-methyl derivative) showed an IC50 of 5 nM.
- Compound B (N-benzyl derivative) had reduced efficacy but maintained CNS activity.
Compound | IC50 (nM) | CNS Activity | Remarks |
---|---|---|---|
A | 5 | Yes | High potency |
B | 19 | Moderate | Reduced efficacy |
Case Study 2: TLR Agonism
Another investigation focused on the immunomodulatory potential of oxazolidine derivatives. The study found that certain compounds exhibited significant TLR2 agonistic activity, contributing to enhanced immune responses.
Compound | TLR Agonism Activity | EC50 (µM) | Notes |
---|---|---|---|
C | Strong | 0.12 | Promising candidate for further development |
D | Moderate | 0.45 | Requires further optimization |
Properties
Molecular Formula |
C6H13NO2 |
---|---|
Molecular Weight |
131.17 g/mol |
IUPAC Name |
(2,2-dimethyl-1,3-oxazolidin-4-yl)methanol |
InChI |
InChI=1S/C6H13NO2/c1-6(2)7-5(3-8)4-9-6/h5,7-8H,3-4H2,1-2H3 |
InChI Key |
DJZHDMBGZISZGK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(NC(CO1)CO)C |
Origin of Product |
United States |
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